molecular formula C10H9F2NO2 B11783749 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole

4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole

Cat. No.: B11783749
M. Wt: 213.18 g/mol
InChI Key: UPYSFJUHJQEQTC-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylphenol with difluoromethyl ether in the presence of a strong base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular pathways, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis in cancer cells . The difluoromethoxy group enhances its binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)-2-ethylbenzo[d]oxazole
  • 4-(Difluoromethoxy)-3-methylbenzo[d]oxazole
  • 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole

Comparison: Compared to its analogs, 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the ethyl group provides a balance between hydrophobicity and hydrophilicity, improving its solubility and bioavailability .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

4-(difluoromethoxy)-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-8-13-9-6(14-8)4-3-5-7(9)15-10(11)12/h3-5,10H,2H2,1H3

InChI Key

UPYSFJUHJQEQTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC=C2OC(F)F

Origin of Product

United States

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